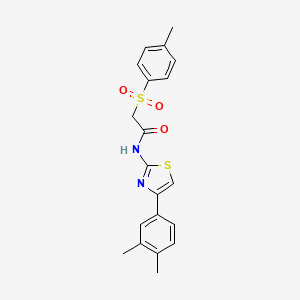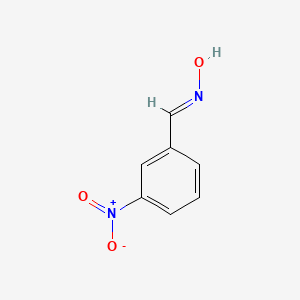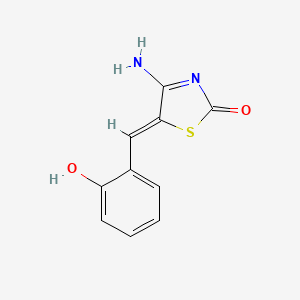
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical with the molecular formula C15H23N5O3 and a molecular weight of 321.381. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives have exhibited notable bioactivity, leading to extensive investigation and reporting of numerous associated crystal structures .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a methoxypyrazin group, and a methylpiperazin group. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The methoxypyrazin group and the methylpiperazin group are attached to the pyrrolidine ring via an oxygen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of321.381 and a molecular formula of C15H23N5O3. Other specific physical and chemical properties are not available in the retrieved papers.
Scientific Research Applications
Synthesis and Antimicrobial Activity Compounds with structural features similar to the chemical have been synthesized and evaluated for their antimicrobial properties. For instance, a study explored the synthesis and antimicrobial activity of new pyridine derivatives, revealing variable and modest activity against bacteria and fungi. Such research indicates a potential application of our compound in developing new antimicrobial agents, given the structural similarities and functional groups that may interact with biological targets (Patel, Agravat, & Shaikh, 2011).
Heterocyclic Chemistry and Organic Synthesis Another area of application is in the field of heterocyclic chemistry, where complex molecules serve as key intermediates or final products with potential pharmacological activities. A paper reported on the efficient synthesis of compounds containing piperidine and pyridine rings, highlighting the challenges and innovations in synthesizing such heterocycles. This demonstrates the compound's relevance in synthetic organic chemistry, possibly as a precursor or a model compound for synthesizing new molecules with desired biological activities (Zhang et al., 2020).
Crystal and Molecular Structure Analysis The analysis of crystal and molecular structures of related compounds, such as those involving chloropyridinyl methoxy motifs, provides insights into their chemical behavior, stability, and potential interactions with biological targets. This kind of research is crucial for drug design and the development of materials with specific properties (Lakshminarayana et al., 2009).
Chemical Transformation and Novel Heterocyclic Systems Research into chemical transformations leading to novel heterocyclic systems offers another potential application. This involves exploring reactions and rearrangements that yield new compounds with unique structures and possibly novel pharmacological properties. Such studies are foundational in medicinal chemistry and drug discovery, suggesting a role for the compound in developing new therapeutic agents (Deady & Devine, 2006).
Future Directions
The future directions for this compound could involve further investigation into its bioactivity and potential applications in various fields of research and industrial applications. Additionally, further studies could focus on the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-18-7-9-19(10-8-18)15(21)20-6-3-12(11-20)23-14-13(22-2)16-4-5-17-14/h4-5,12H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMWIEQTODYORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine](/img/structure/B2956011.png)
![4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2956012.png)
![2-[4-(4-Fluorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2956013.png)
amine](/img/structure/B2956015.png)

![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2956021.png)



![2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2956030.png)
![N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide](/img/structure/B2956031.png)
![N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2956032.png)
